![molecular formula C13H9NO4 B6341817 3-Nitro-2-phenylbenzoic acid CAS No. 91804-34-1](/img/structure/B6341817.png)
3-Nitro-2-phenylbenzoic acid
Overview
Description
3-Nitro-2-phenylbenzoic acid is a chemical compound with the molecular formula C13H9NO4 . It is a derivative of benzoic acid, which is a compound widely used in the food industry as a preservative . The nitro group (NO2) and phenyl group (C6H5) attached to the benzoic acid molecule make 3-Nitro-2-phenylbenzoic acid a potentially interesting compound for various chemical reactions and applications .
Molecular Structure Analysis
The molecular structure of 3-Nitro-2-phenylbenzoic acid can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) .Scientific Research Applications
Biological Properties
Phenolic acids, which include 3-Nitro-2-phenylbenzoic acid, have been studied for their various biological properties . They have been found to exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
Sensing Applications
Boronic acids, which can potentially be synthesized from 3-Nitro-2-phenylbenzoic acid, have been used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Protein Manipulation and Modification
Boronic acids have also been used for protein manipulation and modification . This could potentially be an area of application for 3-Nitro-2-phenylbenzoic acid if it can be used to synthesize suitable boronic acids .
Therapeutic Development
The interaction of boronic acids with proteins has led to their use in the development of therapeutics . If 3-Nitro-2-phenylbenzoic acid can be used to synthesize these boronic acids, it could potentially be used in this field .
Separation Technologies
Boronic acids have been used in separation technologies . If 3-Nitro-2-phenylbenzoic acid can be used to synthesize these boronic acids, it could potentially be used in this field .
Mechanism of Action
Target of Action
It’s worth noting that nitrobenzene compounds often interact with various enzymes and receptors in the body .
Mode of Action
Nitrobenzene compounds are known to undergo reduction reactions, transforming into different intermediates . These intermediates can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Nitrobenzene compounds are known to be involved in various biochemical reactions, including redox reactions .
Result of Action
Nitrobenzene compounds are known to have various biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-Nitro-2-phenylbenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and specific conditions within the body .
properties
IUPAC Name |
3-nitro-2-phenylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYXCSHRKEUQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-phenylbenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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